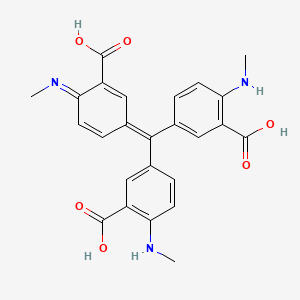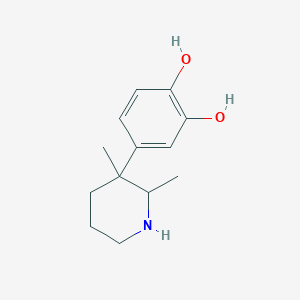
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzenediol moiety substituted with a piperidinyl group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- typically involves the reaction of 1,2-benzenediol with a suitable piperidine derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl groups of 1,2-benzenediol are replaced by the piperidinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent extraction and crystallization techniques are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- involves its interaction with specific molecular targets and pathways. The piperidinyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol,4-methyl-: A similar compound with a methyl group instead of a piperidinyl group.
1,3-Benzenediol,2,5-dimethyl-: Another related compound with different substitution patterns on the benzene ring.
1,2-Benzenediol,4-(1-methyl-4-piperidinyl)-: A compound with a similar piperidinyl substitution but different methylation pattern.
Uniqueness
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its potential for interaction with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
4-(2,3-dimethylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-9-13(2,6-3-7-14-9)10-4-5-11(15)12(16)8-10/h4-5,8-9,14-16H,3,6-7H2,1-2H3 |
Clé InChI |
UINJNTGRCFEESO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCCN1)(C)C2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
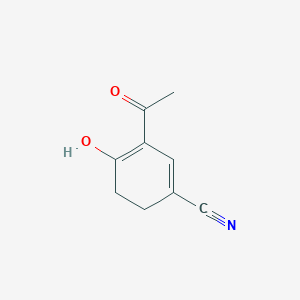
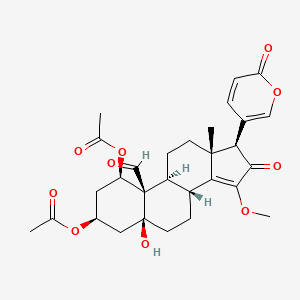
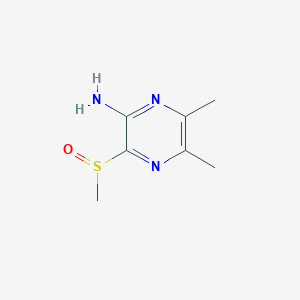
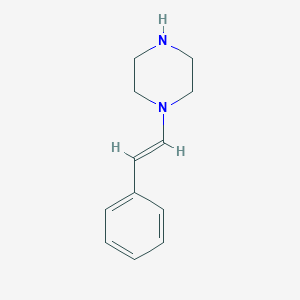
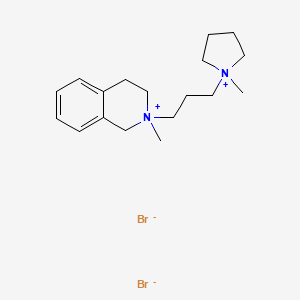
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
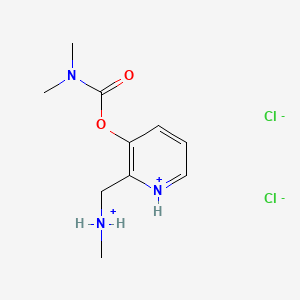
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)
![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
